LDHB Inhibition Potency (EC50) vs. No Detectable LDHA Inhibition
AXKO-0046 demonstrates potent inhibition of LDHB enzymatic activity with an EC50 of 42 nM in vitro, while exhibiting no detectable inhibitory activity against the closely related LDHA isoform at concentrations up to 300 μM [1]. The selectivity window, defined as the ratio of LDHA EC50 (>300 μM) to LDHB EC50 (0.042 μM), exceeds 7,100-fold, establishing AXKO-0046 as the first highly selective LDHB inhibitor characterized in the peer-reviewed literature.
| Evidence Dimension | Enzymatic inhibition potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 42 nM against LDHB |
| Comparator Or Baseline | No inhibition of LDHA at 300 μM (highest concentration tested) |
| Quantified Difference | >7,100-fold selectivity for LDHB over LDHA |
| Conditions | In vitro enzymatic assay; human LDHB and LDHA isoforms; recombinant protein; concentration-response analysis |
Why This Matters
This degree of isoform selectivity enables experimental dissection of LDHB-specific metabolic contributions without confounding LDHA-mediated effects, a capability unavailable with pan-LDH inhibitors or non-selective indole derivatives.
- [1] Shibata S, Sogabe S, Miwa M, Fujimoto T, Takakura N, Naotsuka A, Kitamura S, Kawamoto T. Identification of the first highly selective inhibitor of human lactate dehydrogenase B. Sci Rep. 2021;11:21337. Figure 2a. View Source
